molecular formula C9H5BrO2 B101683 6-Bromochromen-2-one CAS No. 19063-55-9

6-Bromochromen-2-one

Cat. No. B101683
CAS RN: 19063-55-9
M. Wt: 225.04 g/mol
InChI Key: XXRJDOQENVGLJT-UHFFFAOYSA-N
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Description

6-Bromochromen-2-one is a brominated derivative of chromen-2-one, which is a compound with a fused benzene and pyran ring. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals. The presence of the bromine atom on the compound provides a reactive site for further chemical transformations.

Synthesis Analysis

The synthesis of brominated compounds, such as 6-Bromochromen-2-one, often involves the use of brominating agents or the incorporation of bromine atoms into the molecular structure during the formation of the core ring system. For example, the synthesis of 2-bromo-6-hydroxybenzofurans, which are structurally related to 6-Bromochromen-2-one, has been achieved through a one-pot strategy that provides a shorter route and avoids the use of protecting groups . Additionally, the synthesis of brominated Schiff base compounds has been reported, which involves the reaction of brominated aldehydes with amines .

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated, revealing the molecular geometry and intermolecular interactions present in the solid state . Similarly, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been characterized, and its molecular geometry has been compared with theoretical calculations .

Chemical Reactions Analysis

Brominated compounds like 6-Bromochromen-2-one can undergo various chemical reactions due to the presence of the bromine atom, which can act as a good leaving group or participate in electrophilic aromatic substitution reactions. For example, the use of Br/Cl has been shown to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates, leading to the synthesis of brominated dienes . Additionally, the presence of a bromine atom on the double bond of certain compounds allows for reactions such as aziridination or bromine displacement with an amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom, which can affect the compound's reactivity, solubility, and stability. For instance, the solubility behavior of triorganotin bromides is affected by the nature of the organic groups attached to the tin atom . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the electronic structure, reactivity, and other properties of brominated compounds .

Scientific Research Applications

1. Palladium-Catalyzed Heteroarylations

6-Bromochromen-2-one derivatives, such as 3-bromochromen-4-one, have been utilized in palladium-catalyzed direct coupling reactions with heteroaromatics. This process, involving C–H bond activation of heteroarenes, yields moderate to high yields and tolerates a range of functional groups on the heteroarene (Belkessam et al., 2013).

2. Sequence-Specific Crosslinking Agents

6-Bromo derivatives like 6-bromo-5,5-dimethoxyhexanohydrazide have been designed for sequence-specific inactivation of genetic sequences in DNA and RNA. This compound shows potential in site-specific blocking and mapping of genetic processes, particularly in viral genomes (Summerton & Bartlett, 1978).

3. Zinc Enolate Reactions

In organic chemistry, 6-bromochromen-2-one compounds react with zinc enolates derived from 1-aryl-2-bromoalkanones to produce various chroman derivatives. These reactions demonstrate the versatility of 6-bromochromen-2-one in synthetic organic chemistry (Shchepin et al., 2006).

4. Photolabile Protecting Groups

6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), a derivative of 6-bromochromen-2-one, is used as a photoremovable protecting group for aldehydes and ketones under physiological conditions. This application is significant in the field of photochemistry (Lu et al., 2003).

5. Photo-Mediated Gene Activation

6-Bromo derivatives like 6-bromo-4-diazomethyl-7-hydroxycoumarin (Bhc-diazo) are used in photo-mediated gene activation in zebrafish embryos. This compound, known as caging, allows temporal and spatial control of gene activation, a crucial aspect in genetic studies (Ando et al., 2001).

Safety and Hazards

6-Bromochromen-2-one is harmful by inhalation, in contact with skin, and if swallowed . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

6-bromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRJDOQENVGLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301844
Record name 6-bromochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromochromen-2-one

CAS RN

19063-55-9
Record name 6-Bromo-2H-1-benzopyran-2-one
Source CAS Common Chemistry
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Record name NSC 146624
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Record name 19063-55-9
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Record name 6-bromochromen-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of reactions has 6-bromochromen-2-one been reported to undergo with zinc enolates?

A1: 6-Bromochromen-2-one has been investigated for its reactivity with zinc enolates derived from various α-bromocarbonyl compounds [, , , , ]. Studies have explored its reactions with zinc enolates generated from 1-aryl-2,2-dibromoalkanones [, ], 1-aryl-2-bromoalkanones [, ], and 1-aryl-2-bromo-2-phenylethanone [, ]. These reactions primarily focus on exploring the synthetic potential of these reactions for forming more complex organic molecules.

Q2: Are there any other related chromen-2-one derivatives investigated in similar reactions?

A2: Yes, besides 6-bromochromen-2-one, researchers have also studied the reactivity of 3-aroyl-6-bromochromen-2-ones [, ] and 2-benzoylbenzo[f]chromen-3-one [, ] with zinc enolates derived from similar α-bromocarbonyl compounds. This suggests an interest in understanding the influence of different substituents and core structures on the reaction outcome.

Q3: What is the significance of using zinc enolates in these reactions?

A3: Zinc enolates are known for their versatility in organic synthesis, offering controlled reactivity and regioselectivity in various reactions [, , , , ]. Their use with 6-bromochromen-2-one and its derivatives allows researchers to explore new synthetic pathways for constructing complex molecules, potentially with applications in medicinal chemistry and materials science.

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